2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate
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Overview
Description
2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate is a chemical compound that belongs to the class of quinoxaline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
The synthesis of 2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate typically involves the reaction of 2,3-dioxo-3,4-dihydroquinoxaline with ethylene glycol and acetic anhydride under specific conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert it into dihydroquinoxaline derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
2-[(2,3-Dioxo-3,4-dihydroquinoxalin-1(2H)-yl)methoxy]ethyl acetate can be compared with other quinoxaline derivatives such as:
Quinoxaline-2,3-dione: Known for its role as an intermediate in the synthesis of various pharmaceuticals.
3,4-Dihydroquinoxalin-2-ones: These compounds have shown potential antiviral and anti-inflammatory activities.
The uniqueness of this compound lies in its specific structural features and the diverse range of reactions it can undergo, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
111733-85-8 |
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Molecular Formula |
C13H14N2O5 |
Molecular Weight |
278.26 g/mol |
IUPAC Name |
2-[(2,3-dioxo-4H-quinoxalin-1-yl)methoxy]ethyl acetate |
InChI |
InChI=1S/C13H14N2O5/c1-9(16)20-7-6-19-8-15-11-5-3-2-4-10(11)14-12(17)13(15)18/h2-5H,6-8H2,1H3,(H,14,17) |
InChI Key |
FWHGCBIEZAJFQV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCCOCN1C2=CC=CC=C2NC(=O)C1=O |
Origin of Product |
United States |
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